A Comprehensive Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid
A Comprehensive Technical Guide to 2,4,5-Trifluoro-3-methoxybenzoic Acid
CAS Number: 112811-65-1
This technical guide provides an in-depth overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
2,4,5-Trifluoro-3-methoxybenzoic acid is a substituted benzoic acid derivative. Its trifluoro and methoxy functional groups contribute to its unique reactivity, solubility, and lipophilicity, making it a valuable building block in organic synthesis.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₃ | [1][2][3][4] |
| Molecular Weight | 206.12 g/mol | [1][2][3][4] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 105 - 119 °C | [1][3][5] |
| Purity | ≥ 95% - 98% (GC) | [1][3] |
| Boiling Point | 284.3±35.0 °C (Predicted) | [6] |
| Density | 1.472 g/mL at 25 °C (lit.) | [5][6] |
| pKa | 2.75±0.10 (Predicted) | [6] |
| Refractive Index | n20/D 1.503 (lit.) | [5][6] |
Chemical Identifiers
For easy reference and database searching, the following identifiers are associated with this compound.
| Identifier Type | Identifier | Source(s) |
| CAS Number | 112811-65-1 | [1][2][3][4][5] |
| IUPAC Name | 2,4,5-trifluoro-3-methoxybenzoic acid | [2][4] |
| Synonyms | 2,4,5-Trifluoro-m-anisic acid, 3-methoxy-2,4,5-trifluorobenzoic acid | [1][2][4] |
| PubChem CID | 2733970 | [1][2][4] |
| MDL Number | MFCD00153201 | [1][2][3] |
| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [2][3][4] |
| SMILES | COC1=C(C(=CC(=C1F)F)C(=O)O)F | [2][3][4] |
Applications in Research and Development
2,4,5-Trifluoro-3-methoxybenzoic acid is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1]
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Pharmaceutical Development: It serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain relief.[1] The trifluoromethyl group can increase lipophilicity, potentially improving the pharmacokinetic properties of drug candidates.[1] It is also used as a precursor in the preparation of quinolone derivatives, a class of broad-spectrum antibiotics.[5][6]
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Agrochemical Synthesis: This compound is utilized in the formulation of herbicides and pesticides.[1] Its unique structure allows for the design of effective agrochemicals for crop protection.[1]
Synthesis and Experimental Workflows
While specific, detailed experimental protocols are proprietary or published in subscription-based journals, a general industrial synthesis pathway has been disclosed in patent literature.
Industrial Preparation Method Workflow
An industrial preparation method for 2,4,5-trifluoro-3-methoxybenzoyl chloride, which proceeds through the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid, has been described.[7] The workflow involves several key stages starting from tetrachlorophthalic anhydride.
Caption: Industrial synthesis workflow for 2,4,5-Trifluoro-3-methoxybenzoic Acid.
Note on Experimental Protocols
The synthesis described above is a general outline. For laboratory-scale synthesis or analytical procedures (such as chromatography or spectroscopy), researchers would need to develop or adapt methods based on standard organic chemistry techniques and literature precedents for similar fluorinated benzoic acids. Detailed protocols, including specific reaction conditions, purification methods, and analytical parameters, are not available in the public domain search results.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological signaling pathways that 2,4,5-Trifluoro-3-methoxybenzoic acid directly modulates. Its role is primarily defined as an intermediate for creating more complex, biologically active molecules.[1] The anti-inflammatory or analgesic properties of its derivatives would be determined by the final molecular structure and its interaction with specific biological targets, which would require dedicated pharmacological studies.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.
| Hazard Class | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4,5-Trifluoro-3-methoxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2,4,5-三氟-3-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]
- 6. 2,4,5-Trifluoro-3-methoxybenzoic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
